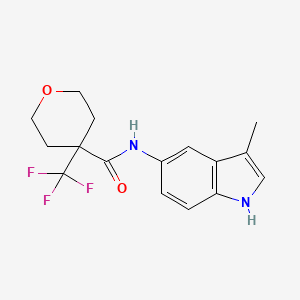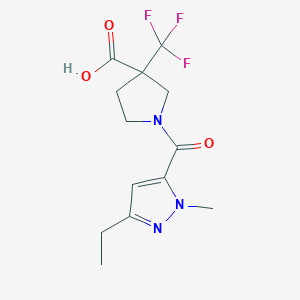![molecular formula C16H14ClF3N2O2S B7356148 N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. This molecule belongs to the class of drugs called kinase inhibitors, which are designed to target specific enzymes involved in cell signaling pathways that are frequently dysregulated in cancer.
Mecanismo De Acción
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide selectively binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B-cells. Additionally, this compound has been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are also involved in B-cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell lines and primary CLL cells. It also inhibits the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to enhance the activity of other anti-cancer drugs such as rituximab and venetoclax, suggesting its potential as a combination therapy for B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, this compound has some limitations, including its potential for drug-drug interactions and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the development of N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, where B-cell activation plays a key role. Additionally, this compound may have potential applications in other types of cancer, such as multiple myeloma and acute lymphoblastic leukemia. Further studies are needed to fully understand the therapeutic potential of this compound and to optimize its clinical development.
Métodos De Síntesis
The synthesis of N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with carbon disulfide to form 4-chlorobenzylisothiocyanate. This intermediate is then reacted with 2-aminothiazole to form the desired product, this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in oncology, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c17-11-3-1-10(2-4-11)12-9-21-14(25-12)22-13(23)15(16(18,19)20)5-7-24-8-6-15/h1-4,9H,5-8H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQAHYZMLSMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylpropyl)-5-oxopyrrolidine-3-carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7356075.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)
![N-[4-(dimethylamino)pyrimidin-2-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356115.png)
![N-[3-(dimethylamino)-6-methylpyridazin-4-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356117.png)

![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)
![N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)

![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7356163.png)
![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)